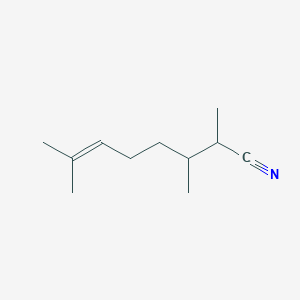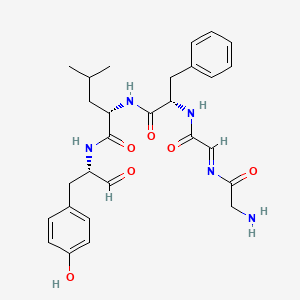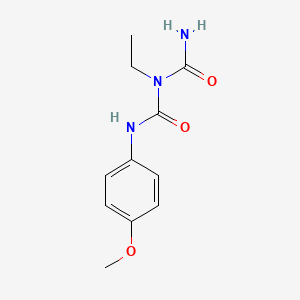![molecular formula C15H28O B14434914 Bicyclo[2.2.2]octan-1-ol, 4-heptyl- CAS No. 76921-51-2](/img/structure/B14434914.png)
Bicyclo[2.2.2]octan-1-ol, 4-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- is a chemical compound with a unique bicyclic structure. It belongs to the class of bicyclo[2.2.2]octane derivatives, which are known for their rigidity and stability. The compound’s molecular formula is C15H28O, and it features a heptyl group attached to the fourth position of the bicyclo[2.2.2]octane ring system. This structural arrangement imparts distinct physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octan-1-ol, 4-heptyl- typically involves a multi-step process. One common method is the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM). The Diels-Alder reaction forms the bicyclic core, while C-allylation introduces the heptyl group. Finally, RCM is used to close the ring and form the desired bicyclo[2.2.2]octane structure .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]octan-1-ol, 4-heptyl- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]octan-1-ol, 4-heptyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: Lacks the heptyl group, making it less hydrophobic and potentially less bioactive.
Bicyclo[2.2.2]octane-1,4-diol: Contains two hydroxyl groups, leading to different reactivity and applications.
Bicyclo[2.2.2]octane-2-carboxylic acid: Features a carboxyl group, altering its chemical properties and uses
Uniqueness
Bicyclo[2.2.2]octan-1-ol, 4-heptyl- stands out due to the presence of the heptyl group, which enhances its hydrophobicity and potential interactions with lipid membranes and hydrophobic pockets in proteins. This unique feature may contribute to its distinct biological and industrial applications.
Eigenschaften
CAS-Nummer |
76921-51-2 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
4-heptylbicyclo[2.2.2]octan-1-ol |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3 |
InChI-Schlüssel |
WLQCOYZDCXYWKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC12CCC(CC1)(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
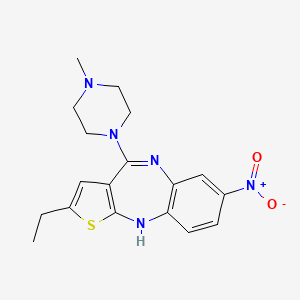
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
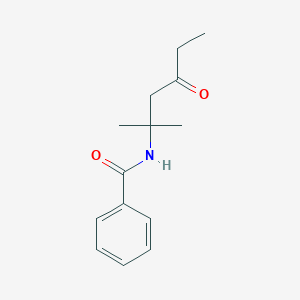
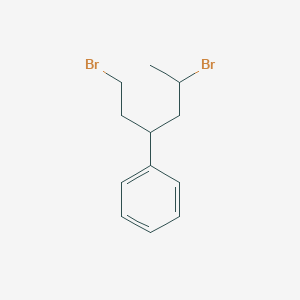
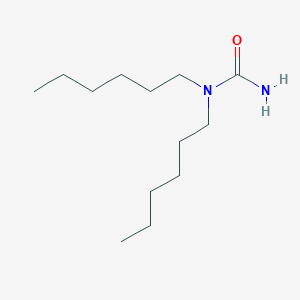
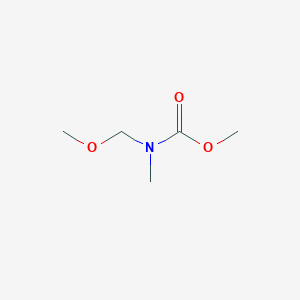
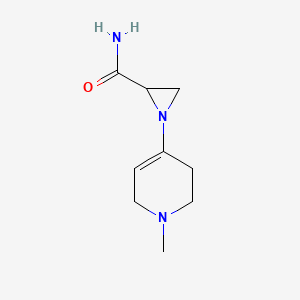

![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
